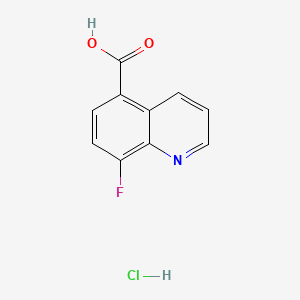
3-Ethynyl-3-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynyl-3-methylpiperidine is an organic compound belonging to the piperidine family, which is characterized by a six-membered ring containing five carbon atoms and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-3-methylpiperidine typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 3-methylpiperidine with ethynyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the piperidine nitrogen, allowing it to act as a nucleophile.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to enhance the efficiency of the alkylation reaction. The use of automated systems and real-time monitoring can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethynyl-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 3-methylpiperidine derivatives.
Substitution: Formation of halogenated piperidine derivatives.
Aplicaciones Científicas De Investigación
3-Ethynyl-3-methylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Ethynyl-3-methylpiperidine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the compound may inhibit enzymes by binding to their active sites, thereby affecting various biochemical pathways.
Comparación Con Compuestos Similares
Piperidine: The parent compound, lacking the ethynyl and methyl substituents.
3-Methylpiperidine: Similar structure but without the ethynyl group.
3-Ethynylpiperidine: Lacks the methyl group.
Uniqueness: 3-Ethynyl-3-methylpiperidine is unique due to the presence of both ethynyl and methyl groups, which confer distinct chemical reactivity and potential biological activity. This dual substitution pattern allows for a broader range of chemical transformations and applications compared to its simpler analogs.
Propiedades
Fórmula molecular |
C8H13N |
|---|---|
Peso molecular |
123.20 g/mol |
Nombre IUPAC |
3-ethynyl-3-methylpiperidine |
InChI |
InChI=1S/C8H13N/c1-3-8(2)5-4-6-9-7-8/h1,9H,4-7H2,2H3 |
Clave InChI |
BKFGVPSCQSYSHU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCNC1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




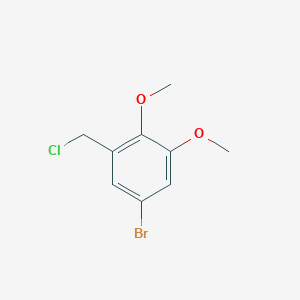
![2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropan-2-yl]oxy}aceticacid](/img/structure/B13593591.png)
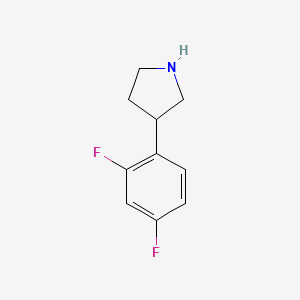
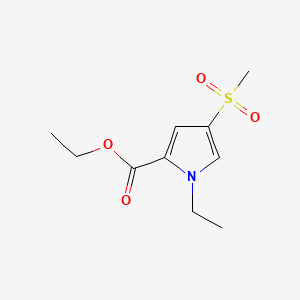
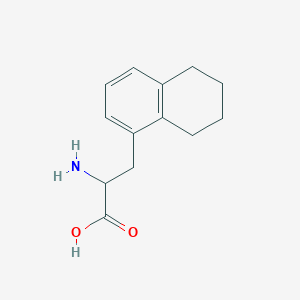
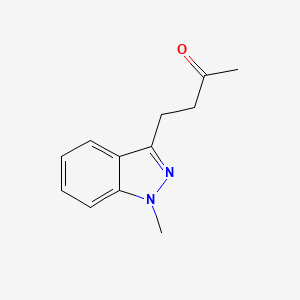
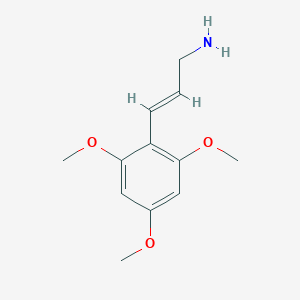
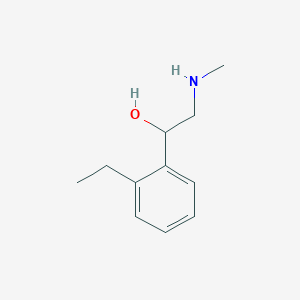
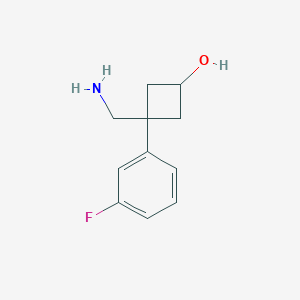
![4-[4-(Benzyloxy)phenyl]pyrrolidin-2-one](/img/structure/B13593628.png)
